molecular formula C7H9ClN2O2 B1461726 2-Carbamoyl-3-Hydroxy-1-Methylpyridinium Chloride CAS No. 24027-06-3

2-Carbamoyl-3-Hydroxy-1-Methylpyridinium Chloride

Cat. No.: B1461726
CAS No.: 24027-06-3
M. Wt: 188.61 g/mol
InChI Key: STAOQRMTXNTAMJ-UHFFFAOYSA-N
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Description

2-Carbamoyl-3-Hydroxy-1-Methylpyridinium Chloride is a chemical compound with the molecular formula C7H9ClN2O2 It is known for its unique structure, which includes a pyridinium ring substituted with a carbamoyl group, a hydroxyl group, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Carbamoyl-3-Hydroxy-1-Methylpyridinium Chloride typically involves the reaction of 3-hydroxy-1-methylpyridinium with a carbamoylating agent in the presence of a suitable base. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is common. This approach enhances the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Carbamoyl-3-Hydroxy-1-Methylpyridinium Chloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The carbamoyl group can be reduced to an amine.

    Substitution: The chloride ion can be substituted with other nucleophiles.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Carbamoyl-3-Hydroxy-1-Methylpyridinium Chloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Carbamoyl-3-Hydroxy-1-Methylpyridinium Chloride involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Carbamoyl-3-Hydroxy-1-Methylpyridinium Bromide
  • 2-Carbamoyl-3-Hydroxy-1-Methylpyridinium Iodide
  • 2-Carbamoyl-3-Hydroxy-1-Methylpyridinium Fluoride

Uniqueness

2-Carbamoyl-3-Hydroxy-1-Methylpyridinium Chloride is unique due to its specific chloride ion, which can influence its solubility, reactivity, and interaction with biological systems. Compared to its bromide, iodide, and fluoride counterparts, the chloride variant may exhibit different pharmacokinetics and pharmacodynamics, making it a distinct choice for certain applications .

Properties

IUPAC Name

3-hydroxy-1-methylpyridin-1-ium-2-carboxamide;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2.ClH/c1-9-4-2-3-5(10)6(9)7(8)11;/h2-4H,1H3,(H2-,8,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STAOQRMTXNTAMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CC=CC(=C1C(=O)N)O.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Carbamoyl-3-Hydroxy-1-Methylpyridinium Chloride
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2-Carbamoyl-3-Hydroxy-1-Methylpyridinium Chloride
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2-Carbamoyl-3-Hydroxy-1-Methylpyridinium Chloride
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2-Carbamoyl-3-Hydroxy-1-Methylpyridinium Chloride
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2-Carbamoyl-3-Hydroxy-1-Methylpyridinium Chloride

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